(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Description

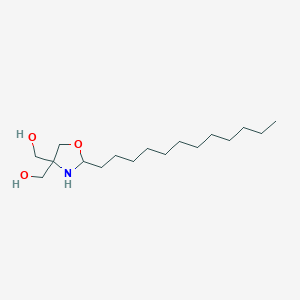

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a substituted oxazolidine derivative characterized by a central oxazolidine ring with two methanol groups at the 4,4-positions and a dodecyl (C₁₂H₂₅) chain at the 2-position. This compound belongs to the class of 1,3-oxazolidines, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The dodecyl substituent imparts significant lipophilicity, making the compound suitable for applications in surfactant chemistry, drug delivery systems, or as intermediates in organic synthesis.

Properties

CAS No. |

651291-19-9 |

|---|---|

Molecular Formula |

C17H35NO3 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

[2-dodecyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |

InChI |

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-17(13-19,14-20)15-21-16/h16,18-20H,2-15H2,1H3 |

InChI Key |

NDRDDAPUUDQDAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1NC(CO1)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of dodecylamine with formaldehyde and a diol. The reaction proceeds through a Schiff base formation followed by cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxazolidine ring can be reduced to form amines.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Ethers, esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

One of the prominent applications of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is its use as an antimicrobial agent. Research has indicated that compounds similar to this oxazolidine derivative exhibit significant activity against Gram-positive bacteria. For example, in a study involving various antimicrobial compositions, it was noted that oxazolidine derivatives could enhance the efficacy of traditional antimicrobial agents when used in combination therapies .

Table 1: Antimicrobial Efficacy of Oxazolidine Derivatives

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Streptococcus pneumoniae | 16 µg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 8 µg/mL |

1.2 Neurological Applications

Recent studies have explored the potential of oxazolidine derivatives in treating neurological disorders such as Alzheimer’s disease. The mechanism involves the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in cholinergic neurotransmission. Compounds similar to this compound have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

Industrial Applications

2.1 Use in Personal Care Products

This compound has been incorporated into personal care formulations due to its surfactant properties. It serves as an emulsifier and stabilizer in creams and lotions, enhancing texture and stability. The compound's ability to improve skin hydration and barrier function makes it particularly valuable in cosmetic formulations .

Table 2: Application in Personal Care Products

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizing Cream | Emulsifier and skin conditioning agent | 5% |

| Sunscreen | Stabilizer for UV filters | 3% |

| Shampoo | Surfactant for cleansing | 2% |

2.2 Use as a Monomer in Polymer Production

In industrial settings, this compound is utilized as a monomer in the synthesis of polymers. Its unique structure contributes to enhanced mechanical properties and chemical resistance in polymeric materials. This application is particularly relevant in the production of waterproof coatings and sealants .

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted on the antimicrobial efficacy of oxazolidine derivatives demonstrated that formulations containing this compound significantly reduced microbial counts compared to control groups without the compound. The study highlighted its potential use in healthcare settings to prevent infections .

Case Study 2: Neurological Activity Evaluation

In an evaluation of compounds for potential anti-Alzheimer's activity, researchers found that derivatives similar to this compound exhibited selective inhibition against butyrylcholinesterase. This selectivity suggests a possible therapeutic route for cognitive enhancement in Alzheimer's patients .

Mechanism of Action

The mechanism of action of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its application. For instance, as a fluorescent probe, it binds to metal ions, causing a change in its fluorescence properties. The binding involves coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring . In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol with three structurally related oxazolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Properties: The dodecyl chain in the target compound enhances lipophilicity compared to the 4-fluorophenyl and pyridinyl analogs. This property may improve membrane permeability in biological systems or compatibility with nonpolar matrices in material science. The 4-fluorophenyl derivative exhibits a defined melting point (89°C) and demonstrated bioactivity in microtubule assembly assays, suggesting that electron-withdrawing groups (e.g., -F) may enhance interactions with biological targets .

Hydrogen Bonding and Solubility: All compounds feature hydroxyl groups, enabling hydrogen bonding.

In contrast, the dodecyl analog’s aliphatic chain may simplify crystallization, as seen in related surfactants.

Biological vs. Industrial Applications: The 4-fluorophenyl analog’s microtubule inhibition activity contrasts with the inferred industrial uses of the dodecyl variant. This divergence underscores how minor structural changes (e.g., aryl vs. alkyl substituents) drastically alter functional roles.

Research Findings and Data Gaps

- Spectroscopic Data : The 4-fluorophenyl analog’s IR and NMR spectra () provide a template for predicting the target compound’s spectral features. For instance, the hydroxyl stretch (~3450 cm⁻¹) and oxazolidine ring vibrations (~1047 cm⁻¹) are likely conserved .

- Thermal Stability : The dodecyl chain may lower the melting point compared to the fluorophenyl analog due to increased conformational flexibility.

Biological Activity

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound features a dodecyl chain that contributes to its hydrophobic characteristics, while the oxazolidine ring provides stability and potential reactivity in biological systems. The presence of hydroxymethyl groups enhances its solubility and may influence its biological interactions.

Toxicological Profile

The toxicological assessment of oxazolidine derivatives indicates moderate toxicity levels. For instance, studies have shown that compounds similar to this compound exhibit a median lethal dose (LD50) ranging from 950 to 1308 mg/kg in rats when administered orally . Dermal toxicity assessments reveal low to moderate acute dermal toxicity with significant effects observed at higher doses (e.g., 100 mg/kg bw/day) leading to inflammation and ulceration in animal models .

Table 1: Toxicity Data Summary

| Route of Administration | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral | 950 - 1308 | Moderate toxicity |

| Dermal | >2000 | Low to moderate toxicity |

| Dermal (high dose) | 100 | Inflammation, ulceration |

Antimicrobial Activity

Research into the antimicrobial properties of oxazolidine derivatives has shown promising results. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. For example, certain oxadiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with significant inhibition percentages at low concentrations . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Case Study: Antimycobacterial Activity

In a study assessing various oxadiazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, compounds showed up to 98% inhibition at concentrations as low as 6.25 µg/mL . This highlights the potential for developing new therapeutic agents based on oxazolidine frameworks.

The biological activity of oxazolidines is often attributed to their ability to interact with cellular components and enzymes. The oxazolidine ring can serve as a bioisosteric replacement for more metabolically labile functional groups in drug design, potentially enhancing the stability and efficacy of therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.